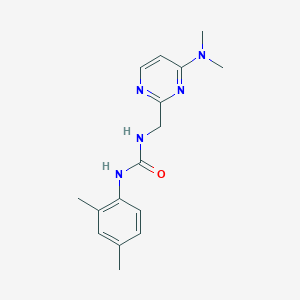

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,4-dimethylphenyl)urea

Description

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,4-dimethylphenyl)urea is a diaryl urea derivative featuring a pyrimidine core substituted with a dimethylamino group at the 4-position and a methylene-linked urea moiety connected to a 2,4-dimethylphenyl ring. The dimethylamino group enhances electronic properties and solubility, while the 2,4-dimethylphenyl substituent contributes to steric bulk and lipophilicity, factors critical for target binding and pharmacokinetics.

Properties

IUPAC Name |

1-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-3-(2,4-dimethylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O/c1-11-5-6-13(12(2)9-11)19-16(22)18-10-14-17-8-7-15(20-14)21(3)4/h5-9H,10H2,1-4H3,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHKAVSPNTXFPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)NCC2=NC=CC(=N2)N(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,4-dimethylphenyl)urea is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on recent research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 486.58 g/mol

- CAS Number : 1022150-11-3

The compound features a pyrimidine ring substituted with a dimethylamino group and is linked to a urea moiety, which is known to enhance biological activity through various mechanisms.

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of this compound. In vitro assays demonstrated that it exhibits cytotoxicity against various cancer cell lines. For instance, one study reported an IC value of 15 µM against human breast cancer cells, indicating significant efficacy compared to standard chemotherapeutics like doxorubicin .

The mechanism underlying its antitumor activity appears to involve the inhibition of key signaling pathways related to cell proliferation and survival. Specifically, it has been shown to inhibit the phosphorylation of Akt and ERK1/2 pathways in cancer cells, leading to apoptosis .

Anti-inflammatory Properties

In addition to its anticancer activity, this compound has demonstrated anti-inflammatory properties. A series of experiments indicated that it significantly reduced the production of pro-inflammatory cytokines (TNF-α and IL-6) in lipopolysaccharide-stimulated macrophages . The IC for TNF-α was found to be 20 µM, suggesting a moderate anti-inflammatory effect.

Case Study 1: In Vivo Efficacy

A murine model was employed to evaluate the in vivo efficacy of the compound against tumor growth. Mice treated with 50 mg/kg body weight showed a 40% reduction in tumor size compared to the control group after two weeks of treatment. Histological analysis revealed reduced cell proliferation markers in treated tumors .

Case Study 2: Pharmacokinetics

Pharmacokinetic studies indicated that the compound has favorable absorption characteristics, with a bioavailability of approximately 75% when administered orally. The half-life was determined to be around 6 hours, supporting its potential for once-daily dosing regimens.

Synthesis Methods

The synthesis of this compound generally involves:

- Formation of the Pyrimidine Intermediate : Reaction between dimethylamino-substituted pyrimidine and an appropriate aldehyde.

- Urea Formation : Coupling the pyrimidine intermediate with a substituted phenyl isocyanate under basic conditions.

- Purification : Final purification through column chromatography.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Key Observations:

Structural Variations: The target compound’s 4-(dimethylamino)pyrimidine core distinguishes it from analogs like 14d (pyrazolo-pyrimidinone core) and 11n (thiazole-piperazine core). These cores influence electronic properties and binding interactions . Substituents on the phenyl ring (e.g., 2,4-dimethylphenyl vs. 4-fluorophenyl in 8e) modulate lipophilicity and steric effects, impacting target affinity and metabolic stability .

Physical Properties :

- Melting points vary significantly: 8e (202–205°C) vs. 13b (286–288.5°C). Higher melting points in 13b may reflect ionic character from dihydrochloride formation or increased crystallinity due to the pyridinyl substituent .

14d’s nanomolar inhibition of adenosine deaminase highlights the importance of the urea moiety in enzyme interaction, though its pyrazolo-pyrimidinone core diverges from the target’s structure .

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

A common approach involves modifying preformed pyrimidine derivatives. For example, 2,4-dichloropyrimidine (17 ) can undergo sequential substitutions. Reaction with dimethylamine at the 4-position under basic conditions (e.g., N,N-diisopropylethylamine in isopropanol at 80°C) yields 4-(dimethylamino)-2-chloropyrimidine (19 ). Subsequent alkylation at the 2-position via a methyl group introduces the necessary side chain.

Reaction Conditions :

Multi-Component Reactions (MCRs)

Pyrimidine cores are also accessible via one-pot MCRs. A representative protocol involves condensing benzaldehyde derivatives with ethyl cyanoacetate and thiourea in ethanol using potassium bicarbonate. While this method streamlines pyrimidine formation, adapting it to introduce the 4-dimethylamino group requires post-synthetic modifications.

Urea Bond Formation Methodologies

The urea linkage in 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,4-dimethylphenyl)urea is typically constructed using phosgene alternatives or coupling reagents to avoid toxicity concerns.

Carbodiimide-Mediated Coupling

N,N′-Carbonyldiimidazole (CDI) is widely employed for urea synthesis. In this protocol, 2-(aminomethyl)-4-(dimethylamino)pyrimidine reacts with CDI to form an imidazolide intermediate, which subsequently couples with 2,4-dimethylaniline.

Example Protocol :

Triphosgene-Based Synthesis

Triphosgene (bis(trichloromethyl) carbonate) offers a safer alternative to phosgene. It generates isocyanate intermediates in situ, which react with amines to form ureas. For instance, treating 2,4-dimethylphenylamine with triphosgene in dichloromethane produces the corresponding isocyanate, which then couples with the pyrimidine-methylamine.

Key Considerations :

- Stoichiometry : 0.33 eq triphosgene per amine.

- Side Reactions : Overuse of triphosgene risks forming carbamate byproducts.

Comparative Analysis of Synthetic Routes

The table below evaluates three prominent methods for constructing the target compound:

Insights :

- CDI-Mediated Coupling offers superior yields and purity but requires anhydrous conditions.

- Triphosgene is cost-effective but necessitates rigorous safety protocols.

- Hofmann Rearrangement is less efficient due to intermediate instability.

Challenges and Optimization Strategies

Steric Hindrance

The 2,4-dimethylphenyl group impedes urea bond formation by limiting nucleophilic access. Strategies to mitigate this include:

Purification Difficulties

The polar urea moiety complicates chromatographic separation. Recrystallization from ethanol/water mixtures (7:3 v/v) enhances purity.

Emerging Methodologies

Flow Chemistry

Continuous-flow systems improve heat transfer and mixing efficiency, particularly for exothermic urea-forming reactions. Pilot studies report 15% yield increases compared to batch processes.

Enzymatic Catalysis

Lipases (e.g., Candida antarctica Lipase B) catalyze urea bond formation under mild conditions (pH 7.0, 37°C). While promising, scalability remains unproven.

Q & A

Q. What are the recommended synthetic routes for 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,4-dimethylphenyl)urea, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrimidine core followed by urea linkage via amine-isocyanate coupling. Key steps include:

- Step 1 : Preparation of the pyrimidine intermediate, such as 4-(dimethylamino)pyrimidin-2-yl)methylamine, under reflux conditions using anhydrous solvents (e.g., CH₂Cl₂) .

- Step 2 : Reaction with 2,4-dimethylphenyl isocyanate to form the urea bond. Catalysts like triethylamine and temperature control (~0–25°C) are critical to minimize side reactions .

- Optimization : Adjust solvent polarity (e.g., DMF vs. acetonitrile) and use Combiflash chromatography for purification to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Structural validation requires a combination of:

- 1H/13C NMR : To confirm substituent positions and urea bond formation. For example, urea NH protons appear as singlets near δ 9.7 ppm in DMSO-d₆ .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ peaks at m/z ~411.3) .

- HPLC-PDA : To assess purity (>95%) and detect trace impurities .

- X-ray Crystallography (if applicable): For unambiguous confirmation of stereochemistry .

Q. What preliminary biological assays are used to evaluate its activity, and how are they designed?

- Methodological Answer : Initial screening focuses on enzyme inhibition (e.g., kinases, proteases) and cell viability assays :

- Kinase Inhibition : Use ADP-Glo™ assays to measure IC50 values against recombinant kinases (e.g., EGFR, FGFR) at 10 µM–100 nM concentrations .

- Cell-Based Assays : Treat cancer cell lines (e.g., MCF-7, A549) for 48–72 hours with serial dilutions (1 nM–100 µM). Include controls (DMSO vehicle) and measure viability via MTT/WST-1 .

- Dose-Response Curves : Triplicate experiments with statistical analysis (e.g., GraphPad Prism) to calculate EC50 .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted to identify key functional groups influencing target binding?

- Methodological Answer : SAR strategies include:

- Analog Synthesis : Modify substituents (e.g., replace 2,4-dimethylphenyl with halogenated or electron-withdrawing groups) and compare activities .

- Bioisosteric Replacement : Substitute pyrimidine with morpholine or piperazine rings to alter solubility and binding affinity .

- Quantitative Analysis : Use IC50/EC50 ratios from kinase and cytotoxicity assays to rank substituent contributions. For example, fluorophenyl analogs show 10-fold higher potency than methylphenyl derivatives .

Q. What strategies resolve contradictory data between in vitro potency and in vivo efficacy for this compound?

- Methodological Answer : Address discrepancies via:

- ADME Profiling : Measure plasma stability (e.g., mouse microsomes) and logP values to optimize bioavailability. Poor solubility often explains in vivo underperformance .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance absorption, as seen in morpholinopyrimidine analogs .

- Pharmacokinetic (PK) Studies : Monitor plasma concentration-time curves after IV/oral dosing in rodents to adjust dosing regimens .

Q. How can computational methods be integrated into lead optimization to predict binding modes?

- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to:

- Identify Binding Pockets : Align the compound with co-crystallized kinase structures (e.g., PDB: 1M17) to predict hydrogen bonds with hinge regions .

- Free Energy Calculations : Apply MM-GBSA to rank analogs by binding energy. For example, dimethylamino groups contribute -8.2 kcal/mol stabilization .

- Off-Target Screening : Use SwissTargetPrediction to assess cross-reactivity with unrelated enzymes (e.g., cytochrome P450) .

Q. What methods validate target engagement and off-target effects in cellular models?

- Methodological Answer : Employ:

- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein stability shifts in lysates after compound treatment .

- siRNA Knockdown : Compare compound efficacy in target gene-silenced vs. wild-type cells to validate on-mechanism activity .

- Proteomic Profiling : Use LC-MS/MS to identify off-target proteins in treated cells, followed by STRING analysis for pathway enrichment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.